2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate is a complex organic compound with a molecular formula of C19H28N4O7S and a molecular weight of 456.51 g/mol . This compound is known for its applications in biochemical research, particularly in the field of protein crosslinking and modification.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate involves multiple steps. One common method includes the reaction of N-hydroxysuccinimide (NHS) with a carboxylic acid derivative to form an active ester. This ester then reacts with an amine-containing compound to form the final product . Industrial production methods often involve the use of automated synthesizers to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Hydrolysis: In aqueous environments, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Reduction and Oxidation: While specific conditions for reduction and oxidation reactions are less common, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Common reagents used in these reactions include primary amines, water, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate is widely used in scientific research for:
Protein Crosslinking: It is used to modify lysine residues in proteins, facilitating the study of protein-protein interactions.
Bioconjugation: The compound is employed in the conjugation of proteins to other biomolecules, aiding in the development of diagnostic assays and therapeutic agents.
Drug Delivery: Its ability to form stable amide bonds makes it useful in the design of drug delivery systems.
Mechanism of Action
The primary mechanism of action for this compound involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of lysine residues in proteins, leading to the formation of a covalent bond . This reaction is facilitated by the presence of a nucleophilic amine and a suitable buffer system to maintain the pH.
Comparison with Similar Compounds
Similar compounds include other NHS esters such as:
N-Succinimidyl Acrylate: Used for protein crosslinking and modification.
Biotin-NHS: Combines biotin with NHS ester for bioconjugation applications.
What sets 2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate apart is its unique structure, which includes a thieno[3,4-d]imidazole ring, providing specific reactivity and stability in biochemical applications .
Properties
Molecular Formula |
C19H28N4O7S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]propanoate |
InChI |
InChI=1S/C19H28N4O7S/c24-14(4-2-1-3-13-18-12(11-31-13)21-19(28)22-18)20-8-10-29-9-7-17(27)30-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28) |
InChI Key |
RLLVXNPZTJMEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
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